molecular formula C11H17ClO2 B040609 Ethanone,2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)-(9ci) CAS No. 116373-84-3

Ethanone,2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)-(9ci)

Cat. No.: B040609
CAS No.: 116373-84-3
M. Wt: 216.7 g/mol
InChI Key: UGZFMOUIJAVIJS-UHFFFAOYSA-N
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Description

2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is an organic compound with a complex structure It features a chloro group attached to an ethanone moiety, which is further connected to an octahydro-6-hydroxy-1H-inden-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone typically involves multiple steps:

    Formation of the Indanone Core: The initial step involves the synthesis of the indanone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrogenation: The indanone core is then subjected to hydrogenation to form the octahydro-1H-inden-1-yl group. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

    Chlorination: The final step involves the chlorination of the ethanone moiety, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Hydrocarbons

    Substitution: Amines, thiols derivatives

Scientific Research Applications

2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-propanone: Similar structure but with a propanone moiety.

    2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-butanone: Similar structure but with a butanone moiety.

Uniqueness

2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

116373-84-3

Molecular Formula

C11H17ClO2

Molecular Weight

216.7 g/mol

IUPAC Name

2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone

InChI

InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2

InChI Key

UGZFMOUIJAVIJS-UHFFFAOYSA-N

SMILES

C1CC(CC2C1CCC2C(=O)CCl)O

Canonical SMILES

C1CC(CC2C1CCC2C(=O)CCl)O

Synonyms

Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI)

Origin of Product

United States

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